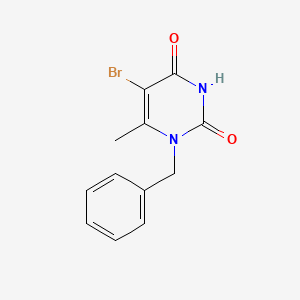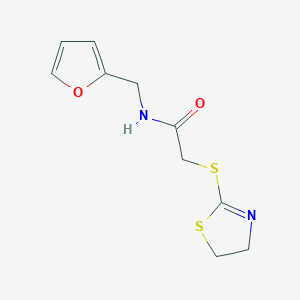![molecular formula C20H16N4S B5668067 4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5668067.png)
4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine
Vue d'ensemble
Description
The compound "4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds with significant interest in various fields due to their diverse chemical and physical properties. These compounds have been explored for their potential applications in material science, chemistry, and pharmacology, although the focus here excludes drug use and dosage information.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of hydrothermal methods, metal-free intramolecular annulation processes, and reactions with different halides and organic compounds. For instance, the hydrothermal synthesis of coordination polymers derived from similar triazolyl benzoic acids demonstrates the versatility of these methods in producing compounds with varying architectures (Du et al., 2016). Metal-free synthesis techniques have also been employed to create 1,2,4-triazolo[1,5-a]pyridines, showcasing efficient pathways for constructing these heterocycles with high yields (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the title compound, can be elucidated through crystallography and computational methods. For instance, the crystal structure of a closely related compound was determined, highlighting the importance of X-ray structure determination and DFT studies in understanding the geometrical features and electronic properties of such molecules (Mu et al., 2015).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative bond formations. These reactions are pivotal for the functionalization and further derivatization of the triazole core, enabling the synthesis of complex molecules with diverse properties.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Studies on similar compounds have shown that the packing arrangements, intermolecular contacts, and supramolecular structures play significant roles in determining these properties (Tawfiq et al., 2014).
Applications De Recherche Scientifique
Acid-Base Properties
4-Benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-5(4H)-thione, a derivative closely related to 4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine, has been studied for its acid-base properties in ethanol/water mixtures. This research highlights the significance of solvent composition on the acid-base behavior of such compounds (Azimi et al., 2008).
Antimicrobial Activities
A derivative, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, has been synthesized and converted into various derivatives, including Mannich base derivatives, exhibiting antimicrobial activities (Bayrak et al., 2009).
Complex Formation and Structural Assessment
Research involving 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole derivatives, similar to the chemical , has led to the synthesis of various complexes, including a complex with HgCl2. This work focuses on the molecular and supramolecular structures of these compounds, which could be relevant in developing new materials or catalytic systems (Castiñeiras et al., 2018).
Synthesis and Antioxidant Activities
Pyridyl substituted thiazolyl triazole derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their antioxidant activities. These studies highlight the potential of such compounds in oxidative stress-related applications (Tay et al., 2022).
Antifungal Activity
Another closely related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been synthesized and assessed for its antifungal activity. Such studies contribute to the understanding of the potential application of these compounds in combating fungal infections (Mu et al., 2015).
Corrosion Inhibition
Derivatives of 4H-1,2,4-triazole with pyridine units have been investigated as effective corrosion inhibitors. This suggests a potential application in materials science, particularly in protecting metals against corrosion (Ansari et al., 2014).
Luminescent Properties
Research has been conducted on coordination polymers based on pyridine-substituted 1,2,4-triazole compounds, exploring their luminescent properties. Such compounds could be valuable in developing luminescent materials or sensors (Du et al., 2016).
Propriétés
IUPAC Name |
4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-3-7-16(8-4-1)15-25-20-23-22-19(17-11-13-21-14-12-17)24(20)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYBMXYKWKYTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)
![N-[1-(1-benzyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]methanesulfonamide](/img/structure/B5667999.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)
![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)
![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)


![ethyl 5-methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)
![2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)
![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5668068.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)
![1-[5-({(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5668079.png)

![4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)